molecular formula C8H6IN B1585355 5-Iodo-2-methylbenzonitrile CAS No. 52107-68-3

5-Iodo-2-methylbenzonitrile

Cat. No. B1585355
CAS RN: 52107-68-3
M. Wt: 243.04 g/mol
InChI Key: QPGQEWLZKVSLPK-UHFFFAOYSA-N
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Description

5-Iodo-2-methylbenzonitrile is an organic compound with the molecular formula C8H6IN . It has a molecular weight of 243.05 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 5-Iodo-2-methylbenzonitrile is 1S/C8H6IN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Iodo-2-methylbenzonitrile is a solid compound . It has a molecular weight of 243.04 g/mol . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.15 . The water solubility Log S (ESOL) is -3.47, indicating it is soluble .

Scientific Research Applications

1. Structural and Vibrational Analysis

Studies on compounds similar to 5-Iodo-2-methylbenzonitrile, like 5-Fluoro-2-Methylbenzonitrile, have focused on their geometric structure and vibrational spectra using Density Functional Theory (DFT). These studies provide detailed insights into the molecular geometry, vibrational frequencies, and electronic transitions of these compounds (Ajaypraveenkumar et al., 2017).

2. Non-Linear Optical Properties

Non-Linear Optical (NLO) properties of compounds like 5-Fluoro-2-Methylbenzonitrile have been investigated, revealing potential applications in frequency doubling and Second Harmonic Generation (SHG). This research is significant for the development of new materials with enhanced optical and electronic properties (Kumar & Raman, 2017).

3. Synthesis Methods

4. Thermochemical Analysis

Thermochemical properties of similar compounds, such as various methylbenzonitriles, have been extensively studied. These studies provide valuable data on enthalpies of formation, vaporization enthalpies, and group-additivity terms, important for understanding the chemical behavior of these molecules (Zaitseva et al., 2015).

5. Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles, which are structurally related to 5-Iodo-2-methylbenzonitrile, have been studied for their corrosion inhibition properties. These compounds show promising results in protecting metals like mild steel and aluminum against corrosion, providing insights into potential industrial applications (Verma et al., 2015).

Safety And Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 , indicating that it can be harmful if swallowed, in contact with skin, or if inhaled.

properties

IUPAC Name

5-iodo-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGQEWLZKVSLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350301
Record name 5-Iodo-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methylbenzonitrile

CAS RN

52107-68-3
Record name 5-Iodo-2-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52107-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RL Mackman, BA Katz, JG Breitenbucher… - Journal of medicinal …, 2001 - ACS Publications
… Tin(II) chloride reduction of 20 afforded aniline 21, which was then converted to 4-amino-5-iodo-2-methylbenzonitrile (12c) in 53% overall yield using NIS in acetic acid. To prepare 12d, …
Number of citations: 112 pubs.acs.org
A Di Mola, T Caruso, P De Caprariis… - ARKIVOC: Online Journal …, 2016 - arkat-usa.org
… A solution of 5-iodo-2-methylbenzonitrile 9f (0.400 g, 2.05 mmol), 3,4-dimethoxyphenylboronic acid (2.55 mmol), and Pd(PPh3)4 (60 mg) in ethanol (60 mL) and K2CO3 (2M, 6 mL) was …
Number of citations: 7 www.arkat-usa.org
RL Policarpo, L Decultot, E May… - Journal of medicinal …, 2019 - ACS Publications
Nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme that methylates nicotinamide (NAM) using cofactor S-adenosylmethionine (SAM). NNMT overexpression has been …
Number of citations: 42 pubs.acs.org

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